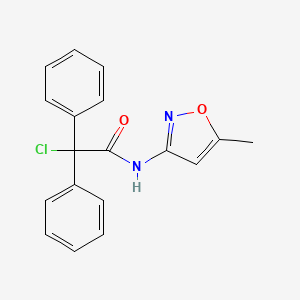![molecular formula C18H22N2O3S B4265553 5-{[4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B4265553.png)
5-{[4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid
Overview
Description
5-{[4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid, commonly known as IMT, is a novel compound that has gained significant attention in the field of biomedical research in recent years. This compound belongs to the thiazole family and has been synthesized by various methods. IMT has shown promising results in various scientific studies, and its mechanism of action has been extensively researched.
Mechanism of Action
IMT exerts its biological effects by inhibiting the activity of various enzymes and proteins involved in cellular signaling pathways. It has been shown to inhibit the activity of NF-κB, a transcription factor involved in the regulation of inflammatory responses. IMT also inhibits the activity of MAPKs, which are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
IMT has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to reduce oxidative stress and inflammation, which are involved in the pathogenesis of various diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using IMT in laboratory experiments is its ability to inhibit the activity of various enzymes and proteins involved in cellular signaling pathways. This makes it a valuable tool for studying the mechanism of action of various drugs and compounds. However, one of the limitations of using IMT is its potential toxicity, which may affect the results of experiments.
Future Directions
There are several future directions for the research of IMT. One of the potential applications of IMT is in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells. Future research could focus on the development of IMT-based therapies for cancer. Another potential application of IMT is in the treatment of diabetes, as it has been shown to reduce oxidative stress and inflammation. Future research could focus on the development of IMT-based therapies for diabetes. Additionally, further research is needed to determine the safety and efficacy of IMT in humans.
Scientific Research Applications
IMT has been extensively researched for its potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases. Studies have shown that IMT has anti-inflammatory, antioxidant, and anti-tumor properties. It has also been shown to inhibit the growth of cancer cells and induce apoptosis.
properties
IUPAC Name |
5-[[5-methyl-4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-11(2)13-7-9-14(10-8-13)17-12(3)24-18(20-17)19-15(21)5-4-6-16(22)23/h7-11H,4-6H2,1-3H3,(H,22,23)(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQDOJRTUYLCNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CCCC(=O)O)C2=CC=C(C=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-({5-Methyl-4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}amino)-5-oxopentanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-({[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4265470.png)
![3-({2-[(5-propyl-3-thienyl)carbonyl]hydrazino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4265483.png)
![4-oxo-4-{2-[(5-propyl-3-thienyl)carbonyl]hydrazino}butanoic acid](/img/structure/B4265489.png)
![6-{[2-(3-ethoxybenzoyl)hydrazino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4265490.png)
![4-{[2,5-bis(ethoxycarbonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B4265492.png)


![N-(2,4-difluorophenyl)-2-[(2,4-difluorophenyl)amino]-2,2-diphenylacetamide](/img/structure/B4265500.png)
![6-bromo-N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3-methylphenyl)-4-quinolinecarboxamide](/img/structure/B4265503.png)
![2-(2-ethoxyphenyl)-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-quinolinecarboxamide](/img/structure/B4265514.png)
![6-bromo-N-[4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methylphenyl)-4-quinolinecarboxamide](/img/structure/B4265527.png)
![6-bromo-N-[4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3-methylphenyl)-4-quinolinecarboxamide](/img/structure/B4265534.png)
![N-[4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-methoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4265536.png)
![N-(5-chloro-2-methoxyphenyl)-5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4265537.png)